Farnesyl bromide
Overview
Description
Synthesis Analysis
Farnesyl bromide is synthesized efficiently using halide-replacement reagents, specifically Ph_3PBr_2, under typical conditions such as room temperature and the use of benzene as a solvent. The process requires careful preparation to avoid water-induced decomposition of reagents and includes steps to remove by-products such as HBr, highlighting the synthesis's operational ease and high yield potential (Liu Xian-zhang, 2004).
Molecular Structure Analysis
While specific details on the molecular structure analysis of farnesyl bromide were not directly found in the search, the structure of farnesyl bromide, like other farnesyl derivatives, is characterized by its terpene backbone. Terpenes are known for their diverse chemical reactivity and biological activity, which is significantly influenced by their molecular structure.
Chemical Reactions and Properties
Farnesyl bromide undergoes various chemical reactions, including bromo-substitution, to produce farnesylamine through alkylation or by reacting with lithium bis(trimethylsilyl) amide followed by methanolysis. These reactions underscore farnesyl bromide's versatility in forming new chemical bonds and introducing functional groups (G. Coppola & M. Prashad, 1993).
Physical Properties Analysis
The synthesis and handling of farnesyl bromide suggest it has physical properties requiring careful management of reaction conditions, such as solvent dryness and protection from water to prevent reagent decomposition. The physical properties, such as boiling point and solubility, directly influence the synthesis process and the subsequent handling and purification of farnesyl bromide.
Chemical Properties Analysis
Farnesyl bromide's chemical properties enable its use in synthesizing various analogs and derivatives. For example, it has been used to synthesize analogues of farnesyl pyrophosphate, indicating its utility in generating compounds with potential biological activity and chemical investigation (A. Valentijn et al., 1995).
Scientific Research Applications
Cancer Research : Farnesol shows potential in inducing apoptosis in prostate cancer cells through the PI3K/Akt and MAPK signaling pathways, which could reduce tumor growth in mouse models (Park et al., 2014).
Insect Physiology : Farnesyl methyl ether has been found to prevent metamorphosis in Rhodnius and induce yolk formation in decapitated adult females, suggesting potential applications in insect physiology and control (Wigglesworth, 1963).
Antifungal Drug Development : Farnesyltransferase inhibitors like manumycin A and tipifarnib exhibit antifungal activity against Aspergillus and Candida, indicating their potential in new antifungal drug design (Qiao et al., 2013).
Enzyme Inhibition : Phosphonate and bisphosphonate analogues of farnesyl pyrophosphate may inhibit farnesyl protein transferase, affecting enzymatic activity in various ways (Holstein et al., 1998).
Cancer Treatment Development : The development of farnesyl transferase inhibitors is promising for cancer treatment, although understanding K-Ras activation and geranylgeranylation is crucial for their efficacy (Appels et al., 2005).
Chemical Synthesis : Farnesyl bromide has been synthesized efficiently using Ph_3PBr_2 at room temperature, demonstrating potential for synthesizing other terpenols (Liu Xian-zhang, 2004).
Antibiotic Sensitization : Sesquiterpenoids like farnesol can enhance the susceptibility of bacteria like Staphylococcus aureus and Escherichia coli to antibiotics, benefiting healthcare (Brehm-Stecher & Johnson, 2003).
Analog Synthesis : Various analogs of farnesyl diphosphate have been synthesized, showing potential as inhibitors of enzymes like squalene synthase (Dolence & Poulter, 1996; Valentijn et al., 1995).
Biotechnological Production : Farnesol production in E. coli has been achieved by constructing a novel biosynthesis pathway, opening doors to industrial and medical applications (Wang et al., 2016; Wang et al., 2010).
Chemotherapy Research : The farnesyl transferase inhibitor R115777 shows minimal clinical activity in advanced non-small-cell lung cancer but suggests potential for combination with systemic chemotherapy (Adjei et al., 2003).
Total Synthesis of Natural Products : Farnesyl bromide has been used in the total synthesis of complex natural products like nortriterpenoids (Chen et al., 2020).
Organic Synthesis : Farnesylamine, a derivative, has been synthesized through two separate routes using farnesyl bromide, showcasing versatility in organic synthesis (Coppola & Prashad, 1993).
Squalene Synthesis : The synthesis of labeled squalene derivatives has been achieved, beneficial for biochemical studies (Hoshino et al., 1990).
Triterpene Synthesis : Rapid and enantioselective synthetic approaches to germanicol and other pentacyclic triterpenes have been developed (Surendra & Corey, 2008).
Marine Diterpenoid Synthesis : Total synthesis of (+)-Agelasidine C, a marine diterpenoid, was achieved using a method involving chemoselective oxidation (Asao et al., 1989).
Safety And Hazards
Future Directions
Farnesyl bromide and related compounds are being studied for their potential applications in treating various diseases, including cancer . Future studies may explore the relationship between inhibition of farnesylated proteins and clinical antitumor activity . Additionally, the development of new farnesyl transferase inhibitors may provide insight into effective methods for combining these agents with other treatments .
properties
IUPAC Name |
(2E,6E)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFMBFMTJFSEEY-YFVJMOTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCBr)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CBr)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Farnesyl bromide | |
CAS RN |
28290-41-7 | |
Record name | trans,trans-Farnesyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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